Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

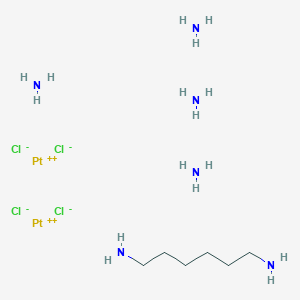

Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II), also known as DACH-platinum, is a platinum-based chemotherapy drug that has been used to treat various types of cancer. The compound is a complex of platinum that contains two chloride ions and two DACH ligands. The DACH ligand is a chiral molecule that consists of a hexamethylenediamine backbone and two amino groups that are located on opposite sides of the molecule. The compound's unique structure and properties make it an important subject of scientific research.

Mécanisme D'action

Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)m's mechanism of action involves the formation of DNA adducts, which are covalent bonds between the platinum atom and the DNA molecule. These adducts interfere with DNA replication and transcription, ultimately leading to cell death. The compound's unique structure and properties allow it to form more stable and cytotoxic DNA adducts than other platinum-based drugs, making it a promising candidate for cancer treatment.

Biochemical and Physiological Effects:

Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)m has been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound also affects various cellular processes, including DNA repair, cell cycle regulation, and signal transduction pathways. Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)m has been shown to have minimal toxicity to normal cells, making it a potentially safer alternative to other chemotherapy drugs.

Avantages Et Limitations Des Expériences En Laboratoire

Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)m's unique structure and properties make it an important tool for scientific research. The compound's ability to form stable DNA adducts allows researchers to study the effects of platinum-based drugs on DNA replication and transcription. However, the compound's high cost and limited availability can be a limitation for some research studies.

Orientations Futures

Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)m has the potential to be used in combination with other chemotherapy drugs to enhance their efficacy and reduce toxicity. The compound's unique structure and properties also make it a promising candidate for targeted drug delivery and imaging applications. Future research should focus on optimizing the synthesis and formulation of Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)m to improve its efficacy and reduce its cost. Additionally, more studies are needed to understand the compound's long-term effects on normal cells and its potential for developing resistance in cancer cells.

Méthodes De Synthèse

Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)m is synthesized by reacting cisplatin, a platinum-based chemotherapy drug, with excess DACH ligand. The reaction is carried out in an aqueous solution at room temperature and neutral pH. The resulting product is a yellow-orange powder that is soluble in water and other polar solvents.

Applications De Recherche Scientifique

Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)m has been extensively studied for its anticancer properties. The compound has been shown to be effective against a wide range of cancer types, including ovarian, lung, breast, and colon cancer. Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)m works by binding to DNA and forming cross-links between adjacent strands, which prevents the cancer cells from dividing and proliferating. The compound has also been studied for its potential use in combination with other chemotherapy drugs to enhance their efficacy.

Propriétés

Numéro CAS |

125408-81-3 |

|---|---|

Nom du produit |

Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II) |

Formule moléculaire |

C6H28Cl4N6Pt2 |

Poids moléculaire |

716.3 g/mol |

Nom IUPAC |

azane;hexane-1,6-diamine;platinum(2+);tetrachloride |

InChI |

InChI=1S/C6H16N2.4ClH.4H3N.2Pt/c7-5-3-1-2-4-6-8;;;;;;;;;;/h1-8H2;4*1H;4*1H3;;/q;;;;;;;;;2*+2/p-4 |

Clé InChI |

LRDBGMLDXKKMDD-UHFFFAOYSA-J |

SMILES |

C(CCCN)CCN.N.N.N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] |

SMILES canonique |

C(CCCN)CCN.N.N.N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] |

Synonymes |

((PtCl(NH3)2)H2N(CH2)6NH2) BBR 3005 BBR 3171 dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II) Pt(II)ClDA |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B137606.png)

![(Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid](/img/structure/B137607.png)

![4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B137614.png)